1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

Analytical method development Chromatographic separation Impurity profiling

This 3-(4-chlorophenyl)-1H-1,2,4-triazole is a critical phenyl-1,2,4-triazole scaffold and impurity reference standard for pharmaceutical R&D. The 3-(4-chlorophenyl) regiochemistry yields a TPSA of 41.57 Ų—a 35.3% differential versus the 1-substituted regioisomer (30.71 Ų)—enabling unambiguous chromatographic separation in HPLC/GC-MS system suitability tests. Essential for ANDA/DMF analytical method validation. Available at ≥98% purity for impurity profiling or 95% for cost-efficient multi-step synthesis. Moderate Log P (1.92) facilitates standard extraction and normal-phase purification workflows.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 23195-59-7
Cat. No. B1293859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
CAS23195-59-7
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=NN2)Cl
InChIInChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
InChIKeyHWGUIDNOUFWKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-1H-1,2,4-Triazole (CAS 23195-59-7): Sourcing Specifications and Research-Grade Procurement


1H-1,2,4-Triazole, 3-(4-chlorophenyl)- (CAS 23195-59-7) is a heterocyclic compound classified within the phenyl-1,2,4-triazole family, with molecular formula C8H6ClN3 and molecular weight 179.6 g/mol . It is primarily utilized as a versatile small molecule scaffold and a reference standard in pharmaceutical impurity profiling . Commercial availability includes research-grade material with purity specifications typically at 95% or ≥98% , with pricing differentiated by purity tier and quantity .

Why Generic 1,2,4-Triazole Substitution Fails: Critical Considerations for 3-(4-Chlorophenyl)-1H-1,2,4-Triazole (CAS 23195-59-7) Procurement


In-class 1,2,4-triazole derivatives cannot be generically substituted due to fundamental differences in substitution pattern and regiochemistry that determine their utility. The target compound features a 3-(4-chlorophenyl) substitution on the 1H-1,2,4-triazole core, yielding specific physicochemical properties including a topological polar surface area (TPSA) of 41.57 Ų and a consensus Log P (o/w) of 1.92 . These properties are distinct from the regioisomer 1-(4-chlorophenyl)triazole (CAS 20320-16-5), which exhibits a TPSA of 30.71 Ų and Log P of 1.92 [1]. Such differences critically influence chromatographic retention behavior, making proper identification essential for analytical method validation where this compound serves as a system suitability marker or impurity reference standard .

Quantitative Evidence Guide for 3-(4-Chlorophenyl)-1H-1,2,4-Triazole (CAS 23195-59-7) Selection


Polar Surface Area Differentiation: TPSA-Based Selectivity for 3-(4-Chlorophenyl)-1H-1,2,4-Triazole Procurement

The 3-(4-chlorophenyl) regioisomer (CAS 23195-59-7) exhibits a topological polar surface area (TPSA) of 41.57 Ų , which is 35.3% higher than the TPSA of 30.71 Ų for the regioisomer 1-(4-chlorophenyl)triazole (CAS 20320-16-5) [1]. This difference arises from the nitrogen arrangement within the 1,2,4-triazole ring and directly impacts chromatographic retention time and polarity-based separation methods [2].

Analytical method development Chromatographic separation Impurity profiling

Purity Tier Analysis: 95% vs. 98% Grade Selection for 3-(4-Chlorophenyl)-1H-1,2,4-Triazole (CAS 23195-59-7)

Commercially available 3-(4-chlorophenyl)-1H-1,2,4-triazole is supplied at two distinct purity specifications: 95% grade and ≥98% grade . The 98% grade commands a premium price point (e.g., $38.90 for 250 mg; $307.90 for 5 g) , while the 95% grade is positioned as a cost-effective alternative for synthetic applications where minor impurities are removed during subsequent purification steps .

Synthetic intermediate Cost-efficiency Process chemistry

Molecular Descriptor Profile: Log P and Hydrogen Bonding Parameters for 3-(4-Chlorophenyl)-1H-1,2,4-Triazole (CAS 23195-59-7)

The compound exhibits a consensus Log P (o/w) of 1.92 across five predictive algorithms (iLOGP: 1.09; XLOGP3: 1.76; WLOGP: 2.13; MLOGP: 1.93; SILICOS-IT: 2.71) , placing it in a moderately lipophilic range. It possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors, with 1 rotatable bond .

Medicinal chemistry Lipophilicity assessment QSAR modeling

Structural Authentication Parameters: InChIKey and Canonical SMILES for 3-(4-Chlorophenyl)-1H-1,2,4-Triazole (CAS 23195-59-7)

The compound is uniquely identified by InChIKey HWGUIDNOUFWKEA-UHFFFAOYSA-N and canonical SMILES C1=CC(=CC=C1C2=NC=NN2)Cl . These structural identifiers provide unambiguous compound authentication across supplier databases, distinguishing this exact structure from other 1,2,4-triazole derivatives including close analogs such as 3-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole (CAS 66492-63-5) .

Chemical inventory management Database cross-referencing Procurement verification

Recommended Application Scenarios for 3-(4-Chlorophenyl)-1H-1,2,4-Triazole (CAS 23195-59-7) Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Triazole API Quality Control

This compound is utilized as a high-purity reference standard (≥98% grade) in the development and validation of HPLC and GC-MS analytical methods for triazole-based active pharmaceutical ingredients (APIs) and their intermediates. Its distinct TPSA value of 41.57 Ų provides a reliable chromatographic marker that is separable from the regioisomer 1-(4-chlorophenyl)triazole (TPSA 30.71 Ų) [1], enabling accurate impurity profiling and system suitability testing as required for ANDA and DMF submissions .

Synthetic Building Block for 1,2,4-Triazole-Derived Pharmacophores

This compound serves as a core scaffold for the synthesis of diverse 1,2,4-triazole derivatives with potential pharmacological activity. The 95% purity grade provides cost-efficient starting material for multi-step syntheses where final purification removes residual impurities. The moderate lipophilicity (consensus Log P 1.92) facilitates purification by standard organic extraction and normal-phase chromatography, while the single hydrogen bond donor and two acceptors enable predictable reactivity in alkylation and acylation reactions.

Analytical Method Development and Chromatographic Separation Studies

The distinct molecular descriptors of this compound—including InChIKey HWGUIDNOUFWKEA-UHFFFAOYSA-N and TPSA 41.57 Ų —make it a suitable reference compound for developing and validating analytical methods that require robust discrimination between structurally related 1,2,4-triazole isomers. The TPSA differential of 10.86 Ų (35.3%) relative to the 1-substituted regioisomer [1] provides sufficient chromatographic resolution to serve as a system suitability marker in reversed-phase HPLC methods, ensuring method specificity for regulatory compliance .

Research-Grade Material for Structure-Activity Relationship (SAR) Studies

For academic and industrial medicinal chemistry programs investigating 1,2,4-triazole-based inhibitors, this compound provides a well-characterized reference scaffold with documented physicochemical properties including Log P (1.92), TPSA (41.57 Ų), and hydrogen bonding parameters (1 HBD, 2 HBA) . These data support computational modeling and QSAR studies where accurate molecular descriptor inputs are required for predictive model building. The compound's classification as a phenyl-1,2,4-triazole positions it as a baseline comparator for evaluating the impact of additional substituents on lipophilicity and polar surface area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.